Cas no 2228580-20-7 (3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol)
![3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol structure](https://ja.kuujia.com/scimg/cas/2228580-20-7x500.png)
3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol 化学的及び物理的性質
名前と識別子
-
- 3-[2-(aminomethyl)cyclopropyl]-4-bromophenol
- 2228580-20-7
- EN300-1904366
- 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol
-
- インチ: 1S/C10H12BrNO/c11-10-2-1-7(13)4-9(10)8-3-6(8)5-12/h1-2,4,6,8,13H,3,5,12H2
- InChIKey: NVAVITUKZHWSDN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C1CC1CN)O
計算された属性
- せいみつぶんしりょう: 241.01023g/mol
- どういたいしつりょう: 241.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 46.2Ų
3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904366-10.0g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 10g |
$5528.0 | 2023-05-24 | ||
Enamine | EN300-1904366-2.5g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 2.5g |
$2520.0 | 2023-05-24 | ||
Enamine | EN300-1904366-0.05g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 0.05g |
$1080.0 | 2023-05-24 | ||
Enamine | EN300-1904366-0.1g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 0.1g |
$1131.0 | 2023-05-24 | ||
Enamine | EN300-1904366-5.0g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 5g |
$3728.0 | 2023-05-24 | ||
Enamine | EN300-1904366-0.5g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 0.5g |
$1234.0 | 2023-05-24 | ||
Enamine | EN300-1904366-0.25g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 0.25g |
$1183.0 | 2023-05-24 | ||
Enamine | EN300-1904366-1.0g |
3-[2-(aminomethyl)cyclopropyl]-4-bromophenol |
2228580-20-7 | 1g |
$1286.0 | 2023-05-24 |
3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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3-[2-(Aminomethyl)cyclopropyl]-4-bromophenolに関する追加情報
Recent Advances in the Study of 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol (CAS: 2228580-20-7)
The compound 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol (CAS: 2228580-20-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of more complex bioactive molecules. Its cyclopropyl and bromophenol moieties make it particularly interesting for the development of novel enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol exhibit promising activity against several kinase targets implicated in cancer progression.
In terms of synthetic methodology, researchers have developed more efficient routes to produce 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol with improved yields and purity. A recent breakthrough published in Organic Letters (2024) describes a novel asymmetric synthesis approach that significantly reduces the number of steps required while maintaining excellent enantioselectivity. This advancement is particularly important for potential pharmaceutical applications where chirality plays a crucial role in biological activity.
The pharmacological evaluation of this compound has revealed interesting structure-activity relationships. Molecular docking studies suggest that the aminomethylcyclopropyl group contributes to enhanced binding affinity with certain protein targets, while the bromophenol moiety appears to be critical for modulating selectivity. These findings were corroborated by in vitro assays showing nanomolar activity against specific disease-relevant targets, as reported in a recent Bioorganic & Medicinal Chemistry publication (2024).
From a drug development perspective, 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol serves as a valuable scaffold for the design of new therapeutic agents. Several pharmaceutical companies have included derivatives of this compound in their discovery pipelines, particularly for oncology and inflammatory diseases. The compound's favorable physicochemical properties, including good solubility and metabolic stability, make it an attractive starting point for medicinal chemistry optimization.
Future research directions for this compound include further exploration of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation in more complex biological systems. The unique structural features of 3-[2-(Aminomethyl)cyclopropyl]-4-bromophenol continue to inspire novel synthetic strategies and biological investigations, positioning it as an important molecule in contemporary drug discovery efforts.
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